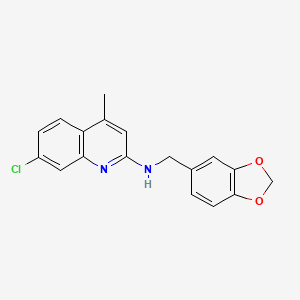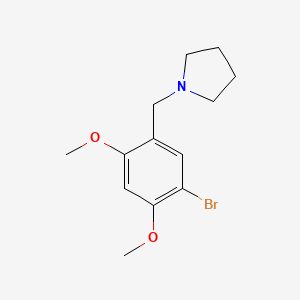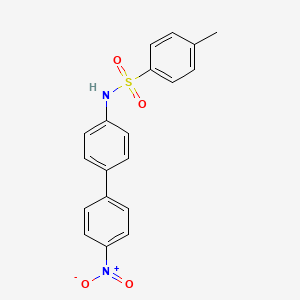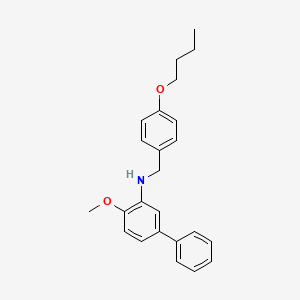![molecular formula C20H22N4O B5180280 8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is a synthetic compound that has been widely used in scientific research. This compound is also known as PQQ, and it has been found to have several biochemical and physiological effects.
作用机制
The mechanism of action of PQQ involves several pathways. PQQ has been found to activate the Nrf2 pathway, which is responsible for the production of antioxidant enzymes. PQQ also activates the PGC-1α pathway, which is responsible for the regulation of mitochondrial function. Moreover, PQQ has been found to inhibit the NF-κB pathway, which is responsible for inflammation.
Biochemical and Physiological Effects:
PQQ has several biochemical and physiological effects. It has been found to enhance mitochondrial function, which leads to increased cellular energy production. PQQ also has antioxidant and neuroprotective effects, which protect cells from oxidative stress and damage. Moreover, PQQ has been found to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
PQQ has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Moreover, PQQ has been extensively studied, which means that there is a lot of information available on its properties and mechanisms of action. However, PQQ also has some limitations for lab experiments. It is a relatively expensive compound, which means that it may not be accessible to all researchers. Moreover, PQQ has a short half-life, which means that it may not be suitable for long-term studies.
未来方向
There are several future directions for the study of PQQ. One of the future directions is the development of PQQ-based therapeutics for several diseases. PQQ has been found to have antioxidant and neuroprotective effects, which make it a potential therapeutic agent for several diseases, including Alzheimer's disease and Parkinson's disease. Another future direction is the study of PQQ in combination with other compounds. PQQ has been found to enhance mitochondrial function, and its combination with other compounds may lead to synergistic effects. Finally, the study of PQQ in different animal models may provide further insights into its properties and mechanisms of action.
Conclusion:
In conclusion, PQQ is a synthetic compound that has several biochemical and physiological effects. It has been extensively studied, and its properties and mechanisms of action are well understood. PQQ has potential therapeutic applications for several diseases, and its study in different animal models may provide further insights into its properties and mechanisms of action.
合成方法
The synthesis of PQQ involves several steps. The first step is the synthesis of 4-methylquinoline, which is then reacted with 2-bromoanisole to form 8-methoxy-4-methylquinoline. This compound is then reacted with 4-(2-pyridinyl)-1-piperazine to form PQQ. The overall yield of this synthesis method is around 20%.
科学研究应用
PQQ has been extensively used in scientific research due to its unique properties. It has been found to have antioxidant and neuroprotective effects, which make it a potential therapeutic agent for several diseases. PQQ has also been found to enhance mitochondrial function, which is essential for cellular energy production. Moreover, PQQ has been found to have anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
8-methoxy-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-14-19(22-20-16(15)6-5-7-17(20)25-2)24-12-10-23(11-13-24)18-8-3-4-9-21-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTYKARYWCTTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)


![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)


![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)

![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180290.png)
![2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)